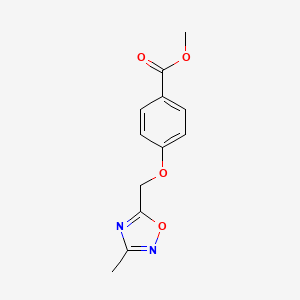![molecular formula C14H19F3N2 B1466333 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine CAS No. 1432680-85-7](/img/structure/B1466333.png)
3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine
Vue d'ensemble
Description
3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine, also known as 3-PPT, is an organic compound belonging to the piperazine family. It is a white solid at room temperature, with a melting point of 160°C and a boiling point of 310°C. 3-PPT has a wide range of applications in the scientific research field, such as synthesis, pharmacology, and biochemistry.
Applications De Recherche Scientifique
Neuroscience
3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine shows promise in neuroscience research due to its structural similarity to TFMPP, a compound known to affect serotonin release. It could be used to study neural pathways and the effects of serotonin modulation in the brain. This compound may help in understanding the neurochemical basis of mood disorders and potential treatments .
Pharmacology
In pharmacology, this compound’s entactogenic properties, which promote serotonin release, make it a candidate for studying drug-drug interactions and their effects on neurotransmission. It could also be useful in researching the pharmacological profiles of new serotonergic agents .
Biochemistry
Biochemists might explore 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine as an intermediate in synthesizing more complex biochemical compounds. Its role in serotonin release suggests potential for studying protein interactions and enzyme kinetics related to the serotonin system .
Medicinal Chemistry
Medicinal chemists can investigate the compound’s potential as a scaffold for developing new therapeutic drugs. Its ability to cross the blood-brain barrier could be particularly valuable in creating treatments for central nervous system disorders .
Toxicology
The toxicological profile of 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine is essential for understanding its safety and environmental impact. Studies could focus on its metabolism, potential toxicity, and long-term effects on biological systems .
Chemical Engineering
In chemical engineering, this compound could be examined for its physical and chemical properties, such as solubility, stability, and reactivity. These studies can inform large-scale synthesis and handling procedures for industrial applications .
Materials Science
Researchers in materials science might be interested in the compound’s properties for creating novel materials. Its molecular structure could influence the development of organic semiconductors or other advanced materials with specific electronic properties .
Environmental Science
Finally, the environmental implications of 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine warrant investigation. Its breakdown products, persistence in the environment, and potential bioaccumulation are areas of interest for environmental scientists looking to assess and mitigate any ecological risks .
Propriétés
IUPAC Name |
3-propyl-1-[3-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2/c1-2-4-12-10-19(8-7-18-12)13-6-3-5-11(9-13)14(15,16)17/h3,5-6,9,12,18H,2,4,7-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPBLNVFJAGYQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCN1)C2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



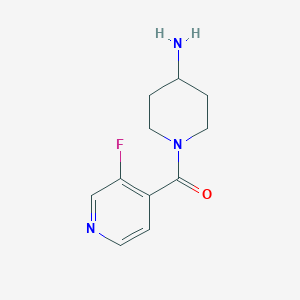




![2-Phenylspiro[3.3]heptan-2-amine](/img/structure/B1466259.png)

![[1-(4-Methylcyclohexyl)piperidin-4-yl]methanol](/img/structure/B1466262.png)
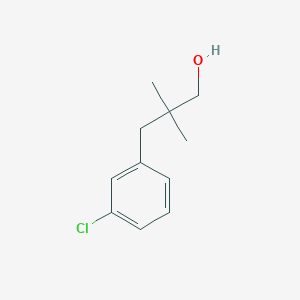
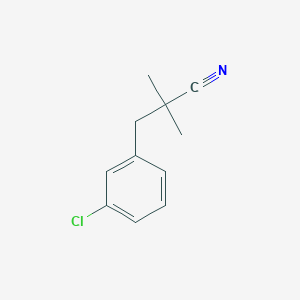
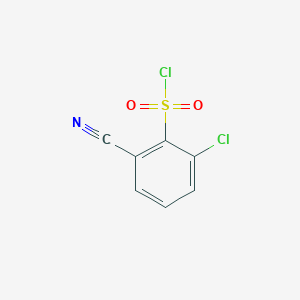
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B1466267.png)
![2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1466268.png)
